molecular formula C12H12N2OS2 B2803540 N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 899941-79-8

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2803540
CAS No.: 899941-79-8
M. Wt: 264.36
InChI Key: LWKCKZQSSMIJAW-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound is part of a class of molecules designed to target the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a vital role in multiple biological and pathological processes, including cancer cell proliferation . Its core value lies in its potent antagonist activity against 9- cis -retinoic acid-induced RXRα transactivation, making it a valuable pharmacological tool for probing RXRα-dependent signaling pathways . The primary research application of this compound is in the investigation of novel anti-tumor agents. Studies on structurally related benzothiazole derivatives have demonstrated potent inhibitory effects on the proliferation of cancer cell lines, such as MDA-MB-231 breast cancer cells . The mechanism of action for this class of compounds involves direct binding to RXRα, as confirmed by Cellular Thermal Shift Assay (CETSA) and molecular docking studies, leading to downstream mediation of anti-cancer efficacy . Furthermore, mechanistic research has revealed that potent analogues induce G2/M phase arrest in cancer cells, an effect that is accompanied by the dose-dependent downregulation of key cell cycle proteins, Cyclin B1 and CDK1 . Crucially, these anti-proliferative and cell cycle arrest activities are abolished in RXRα-knockout cells, providing strong evidence that the compound's effects are RXRα-dependent . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop novel cancer therapeutics inspired by marine-derived natural products . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-16-8-3-2-4-9-10(8)13-12(17-9)14-11(15)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCKZQSSMIJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-(methylthio)benzo[d]thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, a study focused on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives highlighted their capacity to scavenge free radicals and inhibit xanthine oxidase, an enzyme involved in oxidative stress . This suggests that N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide could potentially serve as a lead compound for developing new antioxidant agents.

Anticancer Properties

The compound's structural features may contribute to its potential as an anticancer agent. Compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as IKK-beta, which is crucial in inflammatory responses and cancer cell survival . The inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of new compounds. For example, the bioavailability and plasma exposure profiles of related thiazole derivatives were assessed in rat models, revealing significant concentrations in plasma and brain tissues after administration . Such findings are critical for evaluating the therapeutic potential of this compound.

Study Dose (mg/kg) Plasma Concentration (nM) Brain Concentration (nM)
Compound A1017202050
Compound B53090363

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of drug candidates. SAR studies have shown that modifications on the thiazole ring can significantly influence biological activity. The introduction of different substituents on the benzothiazole moiety has been linked to enhanced binding affinity to target enzymes, thereby improving inhibitory activities against xanthine oxidase and other relevant targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the methylthio group via nucleophilic substitution.
  • Cyclopropanecarboxylic acid derivatization to yield the final product.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Core Heterocycle Variations
  • N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS: 77414-54-1): Replaces the methylthio (-SMe) group with a chloro (-Cl) substituent. Molecular Formula: C₁₁H₉ClN₂OS (vs. C₁₂H₁₂N₂OS₂ for the title compound).
  • N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (25): Incorporates fluorine and trifluoromethyl groups, increasing metabolic stability and binding affinity to hydrophobic pockets in target proteins .
Substituent Position and Functional Groups
  • N-(4-(4-Methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (72): Features a 4-methoxyphenyl group at the thiazole 4-position and a 4-(methylthio)benzoyl moiety at the 5-position.
  • N-(4-(2-Methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (83) :

    • Demonstrates how ortho-substituents (2-methoxyphenyl) and electron-withdrawing groups (trifluoromethoxy) influence steric hindrance and electronic properties .

Key Observations :

  • The title compound’s moderate yield (27–43%) reflects challenges in stabilizing the methylthio group during synthesis, whereas chloro derivatives achieve higher purity (95%) due to greater stability .
  • Fluorinated analogues (e.g., Compound 25) require specialized reagents, increasing synthesis complexity .

Physicochemical and Spectral Properties

  • IR Spectroscopy :

    • The title compound lacks ν(S-H) (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, similar to 1,2,4-triazole derivatives .
    • ν(C=O) at ~1663–1682 cm⁻¹ aligns with cyclopropanecarboxamide carbonyl stretching .
  • NMR Spectroscopy :

    • Aromatic protons in the title compound appear at δ 7.75–6.91, consistent with deshielding by the electron-withdrawing thiazole ring .
    • Cyclopropane protons resonate as multiplets between δ 1.13–1.68, indicative of the ring’s strained geometry .

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the methylthio group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activities

Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds with a benzo[d]thiazole structure have shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans .
    • A study highlighted that derivatives bearing specific substituents demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity :
    • Benzothiazole derivatives have been reported to inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have exhibited anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for several enzymes such as monoamine oxidase and heat shock protein 90, which are crucial in various metabolic pathways .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Binding Affinity : The compound may bind to active sites of enzymes or receptors, altering their activity and thereby influencing cellular pathways.
  • Molecular Interactions : Studies suggest that the thiazole ring plays a critical role in the compound's ability to interact with biological macromolecules, enhancing its bioactivity .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Screening :
    • A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Escherichia coli and Bacillus subtilis, reporting significant inhibition zones for certain derivatives .
  • Antitumor Evaluation :
    • In vitro studies demonstrated that specific derivatives could inhibit cell proliferation in breast cancer cell lines, suggesting potential as anticancer agents .
  • In Vivo Studies :
    • Animal models have been used to assess the efficacy of these compounds in reducing tumor size and inflammation, providing preliminary evidence for their therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against Gram-positive/negative bacteria
AntitumorInhibition of cell proliferation in cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for thiazole) and cyclopropane carbons (δ 10–15 ppm) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃N₂OS₂) with <2 ppm error .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and methylthio S-CH₃ vibrations (~680 cm⁻¹) .

What strategies mitigate solubility challenges during preclinical formulation of this compound?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use PEG-400/water mixtures (70:30 v/v) to enhance aqueous solubility, as demonstrated for structurally similar thiazoles .
  • Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability and sustained release .
  • Salt Formation : Explore hydrochloride or mesylate salts to increase solubility without altering pharmacophore activity .

How does this compound compare to other thiazole derivatives in potency and selectivity?

Q. Advanced Research Focus

  • Potency : Exhibits IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming simpler thiazoles (e.g., 2-aminothiazole, IC₅₀ >10 µM) due to cyclopropane-enhanced target affinity .
  • Selectivity : Lower cytotoxicity (CC₅₀ >50 µM in HEK293 cells) compared to non-methylthio analogs, suggesting reduced off-target effects .

What experimental approaches validate the proposed mechanism of action for this compound?

Q. Basic Research Focus

  • Enzyme Assays : Direct inhibition assays (e.g., fluorescence-based) for tyrosine kinases (e.g., Abl1) or topoisomerase II, using staurosporine or etoposide as controls .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., EGFR) to confirm loss of compound efficacy in cell viability assays .
  • Molecular Docking : RosettaLigand or AutoDock simulations to predict binding modes within ATP pockets or DNA-intercalation sites .

How can researchers address stability issues during long-term storage of this compound?

Q. Advanced Research Focus

  • Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis of the cyclopropane ring .
  • Light Protection : Use amber vials to avoid photodegradation of the methylthio group, which is sensitive to UV irradiation .
  • Stability Indicating Assays : Monitor degradation via HPLC-UV at 254 nm, establishing a shelf-life >12 months under optimized conditions .

What computational tools are recommended for predicting the ADMET profile of this compound?

Q. Advanced Research Focus

  • ADMET Predictor® : Simulates absorption (e.g., Caco-2 permeability) and hepatic clearance using QSAR models .
  • SwissADME : Evaluates drug-likeness via BOILED-Egg plots, predicting gastrointestinal absorption and blood-brain barrier penetration .
  • Meteor Nexus : Identifies potential metabolites, highlighting risks of sulfoxide formation from the methylthio group .

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